molecular formula C23H22BrN5O2 B11290180 3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione

3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione

Cat. No.: B11290180
M. Wt: 480.4 g/mol
InChI Key: CXYWVSDOQKGHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H22BrN5O2

Molecular Weight

480.4 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H22BrN5O2/c1-3-15-6-10-18(11-7-15)27-12-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-4-8-17(24)9-5-16/h4-11H,3,12-14H2,1-2H3

InChI Key

CXYWVSDOQKGHSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.